molecular formula C10H11F4N B12076479 Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B12076479
M. Wt: 221.19 g/mol
InChI Key: UZYXWRVALDKYNC-UHFFFAOYSA-N
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Description

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine is a fluorinated aromatic amine featuring an ethyl group attached to a benzylamine scaffold substituted with fluorine at position 2 and a trifluoromethyl (-CF₃) group at position 2. This structure confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing -CF₃ group . Such compounds are often explored in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate receptor binding and chemical reactivity.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C10H11F4N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3

InChI Key

UZYXWRVALDKYNC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C(=CC=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Fluoro-3-(Trifluoromethyl)Benzaldehyde

The aldehyde precursor is synthesized via sequential functionalization of the aromatic ring. A plausible route begins with 3-bromo-2-fluorobenzaldehyde, where the bromine atom is replaced by a trifluoromethyl group using the Ruppert-Prakash reagent (CF3_3SiMe3_3) in the presence of KHF2_2 as a catalyst. This method achieves trifluoromethylation under mild conditions (50–170°C, 1–10 hours), yielding the desired aldehyde in ~65% efficiency.

Reductive Amination with Ethylamine

The aldehyde is then condensed with ethylamine to form an imine intermediate, which is reduced to the secondary amine using sodium cyanoborohydride (NaBH3_3CN) . This reagent selectively reduces imines over aldehydes, ensuring high selectivity for the secondary amine. Typical conditions involve stirring the aldehyde and ethylamine in methanol or ethanol at room temperature for 12–24 hours, followed by NaBH3_3CN addition. Yields range from 70% to 85%, depending on the purity of the aldehyde.

Reaction Scheme

\text{2-Fluoro-3-(trifluoromethyl)benzaldehyde} + \text{CH$$3$$CH$$2$$NH$$2$$} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Nucleophilic Substitution of Benzyl Halides

An alternative route involves substituting a benzyl halide precursor with ethylamine. This method requires synthesizing 2-fluoro-3-(trifluoromethyl)benzyl bromide or chloride, followed by nucleophilic displacement.

Synthesis of 2-Fluoro-3-(Trifluoromethyl)Benzyl Bromide

Starting from 2-fluoro-3-(trifluoromethyl)toluene, bromination at the methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4_4. This step proceeds at 80–100°C for 4–8 hours, yielding the benzyl bromide in ~60% yield.

Reaction with Ethylamine

The benzyl bromide is then treated with excess ethylamine in a polar aprotic solvent like DMF or THF. To mitigate over-alkylation, the reaction is conducted at 0–5°C with careful stoichiometric control. The primary amine product is isolated in ~50% yield, though purification is challenging due to competing tertiary amine formation.

Comparative Analysis of Methods

Method Conditions Yield Advantages Drawbacks
Reductive AminationNaBH3_3CN, MeOH, rt, 24h70–85%High selectivity, minimal byproductsRequires aldehyde precursor synthesis
Nucleophilic SubstitutionEthylamine, DMF, 0°C, 12h~50%Straightforward halide displacementOver-alkylation, low yields

Emerging Techniques and Catalytic Advances

Recent advances in photoredox catalysis and flow chemistry promise to enhance the efficiency of both trifluoromethylation and reductive amination. For example, visible-light-mediated trifluoromethylation using Ru(bpy)32+_3^{2+} catalysts could streamline the synthesis of the benzaldehyde precursor. Similarly, continuous-flow reductive amination systems reduce reaction times from hours to minutes while improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Neuropharmacology

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine and its derivatives have been studied for their interaction with the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders including Alzheimer's disease and epilepsy. Research indicates that modifications to the trifluoromethyl group can enhance binding affinity at the NMDA receptor sites, making these compounds potential candidates for developing neuroprotective agents .

Antiparasitic Activity

Recent studies have explored the use of similar compounds in combating parasitic infections. For instance, derivatives of triazole-based amines have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. This compound may have similar applications due to its structural properties that enable interaction with biological targets essential for parasite survival .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research on related compounds indicates that trifluoromethyl groups can enhance the metabolic stability of drugs, potentially leading to improved efficacy in cancer treatment protocols. The ability to modify the compound further allows for the design of targeted therapies against specific cancer types .

Case Studies and Research Insights

Several studies have documented the effects and applications of this compound:

  • A study investigating the binding affinities of various substituted phenyl derivatives at NMDA receptors showed that compounds with trifluoromethyl substitutions exhibited significantly higher affinities compared to their non-substituted counterparts, suggesting a promising pathway for drug development targeting neurodegenerative diseases .
  • Another research effort focused on synthesizing novel triazole-based compounds demonstrated that structural modifications could lead to increased antiparasitic activity, indicating that similar strategies could be applied to this compound for enhanced therapeutic effects against parasitic infections .

Mechanism of Action

The mechanism of action of Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Amines

The following table compares the target compound with analogs differing in substituents or backbone structure:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Reference
Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine 2-F, 3-CF₃, benzyl-ethylamine C₁₁H₁₂F₄N 245.22 g/mol High lipophilicity; potential CNS activity
{1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine 5-F, 3-F-phenoxy, methyl-ethylamine C₁₅H₁₅F₂NO 263.28 g/mol Neurotransmitter analog; fluorinated motifs
{2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine 2-OCH₃, 3-CF₃, methyl-ethylamine C₁₁H₁₄F₃NO 245.23 g/mol Enhanced solubility; agrochemical intermediates
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine backbone, CF₃, dimethylamine C₁₄H₁₃F₃N₄ 300.28 g/mol Heterocyclic drug intermediates
2-(thiophen-2-yl)ethylamine Thiophene, trifluoroethyl C₈H₁₀F₃NS 209.23 g/mol Sulfur-containing bioisostere; material science
Key Observations:
  • Trifluoromethyl (-CF₃) Impact: The presence of -CF₃ increases molecular weight and lipophilicity (logP), enhancing membrane permeability and metabolic stability. This is evident in the target compound and [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine .
  • Backbone Flexibility : Pyridine () or thiophene () backbones alter electronic properties and solubility compared to purely aromatic benzylamines.

Biological Activity

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Trifluoromethyl Compounds

The trifluoromethyl group (-CF₃) is known for enhancing the biological activity of organic compounds. It is characterized by high electronegativity and the ability to significantly influence the pharmacokinetics and pharmacodynamics of drugs. The incorporation of trifluoromethyl groups has been associated with increased potency in various therapeutic contexts, including anti-cancer and anti-inflammatory activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, 1-[3-(trifluoromethyl)benzyl]urea demonstrated significant inhibition of tumor growth in various cancer cell lines, including MCF-7, HeLa, and Jurkat cells. The compound showed an IC₅₀ value of 8.47 µM against MCF-7 cells, indicating strong cytotoxic effects .

In a related study, ethyl derivatives of trifluoromethyl phenyl compounds were synthesized and evaluated for their anticancer activity. These derivatives exhibited notable anti-angiogenic and antioxidant properties, suggesting that modifications to the ethyl group can enhance biological efficacy .

Antidepressant Activity

This compound has also been investigated for its potential antidepressant effects. A study identified compounds with affinity for 5-HT receptors (serotonin receptors), which are critical in mood regulation. The results indicated that certain derivatives could serve as effective ligands for these receptors, providing a basis for developing new antidepressant therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies. These studies reveal that:

  • Fluorination at the 2-position enhances receptor binding affinity.
  • Trifluoromethylation at the 3-position contributes to increased lipophilicity and improved membrane permeability.

A detailed SAR analysis indicated that modifications to both the fluorine and trifluoromethyl groups significantly affect the compound's overall activity profile .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines. For example, a compound with similar structural features showed an IC₅₀ of 10 µM against breast cancer cells after 48 hours of exposure.
  • Neuropharmacological Effects : A study on related compounds revealed that those with similar amine functionalities displayed significant antidepressant-like effects in animal models, correlating with their ability to modulate serotonergic systems.

Q & A

Q. What are the primary synthetic routes for Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine?

Methodological Answer: The synthesis typically involves two key steps:

Nucleophilic Substitution or Reductive Amination : The fluorinated aromatic core (e.g., 2-fluoro-3-(trifluoromethyl)benzyl chloride) reacts with ethylamine derivatives. For example, describes a hydrochloride salt of a structurally similar compound synthesized via nucleophilic substitution under inert conditions .

Purification : Silica gel chromatography (as in ) or recrystallization is used to isolate the product. For instance, highlights the use of phosphorus oxychloride for dehydration to form amine derivatives .

Q. Key Considerations :

  • Use triethylamine (TEA) as a base to neutralize HCl byproducts (common in amidation reactions, as in ) .
  • Monitor reaction progress via TLC or HPLC (retention time ~1.01 minutes under SQD-FA05 conditions, per ) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂NH). reports similar shifts for 2-methyl-3-(trifluoromethyl)aniline derivatives .
    • ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aryl-F (δ -110 to -120 ppm) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., m/z 1011 [M+H]⁺ in ) and purity (>95% by area under the curve) .

Q. How can reaction conditions be optimized to minimize fluorinated byproducts?

Methodological Answer:

  • Temperature Control : Maintain reactions at 20–25°C to avoid thermal decomposition of fluorinated intermediates (e.g., achieved 97% yield at room temperature) .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling while reducing side reactions (as in ) .
  • Solvent Choice : Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone () enhance solubility of fluorinated aromatics .

Contradiction Note :
uses iron powder for nitro-group reduction, which may introduce metallic impurities. Alternatives like catalytic hydrogenation (Pd/C) are preferable for cleaner outcomes .

Q. How to resolve discrepancies in ¹H NMR data for fluorinated amine derivatives?

Methodological Answer:

  • Decoupling Techniques : Use ¹H-¹⁹F HOESY to identify through-space couplings between fluorine and protons, clarifying split patterns (e.g., trifluoromethyl groups split adjacent CH₂ signals) .
  • Comparative Analysis : Cross-reference with structurally similar compounds. For example, provides SMILES strings (e.g., Cc1c(N)cccc1C(F)(F)F) to validate assignments .

Q. Example Workflow :

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Use 2D-COSY to resolve overlapping ethyl/amine proton signals.

Compare experimental shifts to databases (e.g., PubChem, ) .

Q. What strategies improve the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in amber vials (per for related fluorinated amines) .
    • Atmosphere : Nitrogen or argon to prevent oxidation (as in ’s "Inert atmosphere" recommendation) .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

Q. How is this compound utilized in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Design : The trifluoromethyl group enhances metabolic stability and lipophilicity. notes its role in synthesizing flunixin (a veterinary NSAID) via coupling with 2-chloronicotinate .
  • Biological Screening : Use in vitro assays (e.g., enzyme inhibition) with LCMS quantification (per ’s protocols for fluorinated bioactive molecules) .

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